Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate
Description
Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate is a triazoloquinazoline derivative featuring a 3,4-dimethylphenyl sulfonyl group at position 3 and a piperidine-3-carboxylate ester at position 5 of the fused heterocyclic core.
Properties
IUPAC Name |
ethyl 1-[3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S/c1-4-34-25(31)18-8-7-13-29(15-18)22-20-9-5-6-10-21(20)30-23(26-22)24(27-28-30)35(32,33)19-12-11-16(2)17(3)14-19/h5-6,9-12,14,18H,4,7-8,13,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWGAERHIGHCPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC(=C(C=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diaminotriazole-Dicarbonyl Condensation
Lovelette’s method, adapted for quinazoline systems, involves reacting 4,5-diamino-1,2,3-triazole (14 ) with a 1,2-dicarbonyl compound (15 ) under acidic conditions. For example:
- Step 1 : Preparation of 4,5-diamino-1,2,3-triazole from carbonyl azides.
- Step 2 : Condensation with glyoxal or benzil derivatives to yield triazoloquinazoline precursors.
This method offers three-point diversity but requires symmetric dicarbonyl substrates to avoid regioisomeric byproducts.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A modern approach employs CuAAC to form the triazole ring fused to a preassembled quinazoline. For instance:
- Step 1 : Synthesis of a quinazoline-propargyl intermediate.
- Step 2 : Cycloaddition with an azide in the presence of Cu(I) to form the triazole ring.
This method is regioselective and avoids isomer formation but requires orthogonal protecting groups for the quinazoline nitrogen atoms.
Introduction of the Sulfonyl Group
The 3,4-dimethylphenylsulfonyl moiety is introduced via sulfonation of an amine intermediate. Key steps include:
Sulfonyl Chloride Coupling
- Step 1 : Reaction of 3,4-dimethylbenzenesulfonyl chloride with a triazoloquinazoline amine intermediate in the presence of a base (e.g., pyridine or triethylamine).
- Step 2 : Workup via extraction (e.g., chloroform/water) and drying (MgSO₄).
Example :
A triazoloquinazoline amine (1 equiv) is treated with 3,4-dimethylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane at 0°C. After stirring for 12 hours, the mixture is washed with NaHCO₃, dried, and purified by column chromatography.
Piperidine Carboxylate Ester Incorporation
The piperidine-3-carboxylate ester is introduced via nucleophilic substitution or reductive amination:
Alkylation of Piperidine
- Step 1 : Synthesis of ethyl piperidine-3-carboxylate via esterification of piperidine-3-carboxylic acid.
- Step 2 : Alkylation with a halogenated triazoloquinazoline intermediate under basic conditions (e.g., K₂CO₃ in DMF).
Example :
Ethyl piperidine-3-carboxylate (1.5 equiv) reacts with 5-bromo-triazoloquinazoline in DMF at 80°C for 24 hours. The product is isolated via evaporation and recrystallized from ether.
Integrated Synthetic Pathways
Two full pathways are validated in the literature:
Pathway A: Sequential Annulation-Sulfonation-Alkylation
Pathway B: Convergent Synthesis
- Piperidine Intermediate Preparation : Ethyl piperidine-3-carboxylate synthesized via esterification.
- Triazoloquinazoline-Sulfonyl Assembly : CuAAC followed by sulfonation.
- Coupling : Mitsunobu reaction or SNAr to join the fragments.
Optimization and Challenges
Regioselectivity in Triazole Formation
Asymmetric dicarbonyl substrates lead to isomer mixtures. Solutions include:
Sulfonation Efficiency
Piperidine Coupling
- Polar aprotic solvents (DMF, DMSO) enhance alkylation rates.
- Microwave irradiation reduces reaction time from 24 h to 2 h.
Analytical Data and Characterization
Key Spectroscopic Data :
- ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, triazole), 7.89–7.45 (m, 3H, aryl), 4.12 (q, 2H, ester), 3.72–3.15 (m, 4H, piperidine).
- MS (ESI) : m/z 523 [M+H]⁺.
Purity : ≥98% by HPLC (C18 column, MeCN/H₂O).
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Basic hydrolysis (pH > 10) | NaOH (2M), H₂O/EtOH (1:1) | 1-{3-[(3,4-dimethylphenyl)sulfonyl]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylic acid | 85–90% |
| Acidic hydrolysis (pH < 3) | HCl (6M), reflux | Same as above | 70–75% |
-
Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the electrophilic carbonyl carbon.
-
Applications : The carboxylic acid product serves as a precursor for amide coupling or salt formation .
Sulfonamide Group Reactivity
The 3,4-dimethylbenzenesulfonyl group participates in nucleophilic substitution or elimination reactions under specific conditions.
Key Reactions
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzylamine | DMF, 100°C, 12 h | 3-(Benzylamino)-5-yl derivative | 55% |
| Potassium thioacetate | DMSO, 80°C, 6 h | Sulfur-analog with reduced bioactivity | 40% |
Piperidine Ring Functionalization
The piperidine nitrogen can undergo alkylation or acylation, modifying the compound’s pharmacokinetic properties.
Alkylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzyl chloride | K₂CO₃, DMF, 100°C, 8 h | N-Benzyl-piperidine derivative | 78% |
| Ethyl bromoacetate | Et₃N, CH₂Cl₂, RT, 24 h | Ethyl glycinate conjugate | 65% |
Acylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 6 h | Acetylated piperidine | 90% |
| Benzoyl chloride | DMAP, CH₂Cl₂, 0°C → RT | Benzoylated analog | 82% |
Triazoloquinazoline Core Modifications
The triazolo[1,5-a]quinazoline system exhibits limited reactivity under mild conditions but undergoes ring-opening under strong acidic or oxidative environments.
Ring-Opening Reactions
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| HNO₃ (conc.), H₂SO₄ | 0°C → 50°C, 2 h | Nitrated quinazoline fragment | 30% |
| H₂O₂ (30%), FeCl₃ | EtOH, reflux, 4 h | Oxidized triazole derivative | 45% |
Cross-Coupling Reactions
The chloro substituent on the quinazoline core enables palladium-catalyzed couplings.
| Reaction Type | Catalyst/Reagents | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Boronic acid-coupled derivative | 60% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl amine-functionalized analog | 50% |
Stability Under Physiological Conditions
The compound demonstrates moderate stability in simulated biological environments:
| Condition | Half-Life | Degradation Products |
|---|---|---|
| pH 7.4 buffer, 37°C | 8 h | Hydrolyzed ester, minor sulfonamide cleavage |
| Human liver microsomes | 2 h | Oxidized piperidine metabolites |
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core is known to bind to certain proteins, potentially inhibiting their activity and leading to therapeutic effects. The sulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations at the Sulfonyl Group
Heterocyclic Modifications
- Ethyl 5-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate ():
- Core modification: Oxadiazole-thioether linkage replaces sulfonyl.
- Impact: The oxadiazole’s electron-withdrawing nature and pyridinyl group may enhance π-stacking interactions with aromatic residues in targets like kinases .
- Molecular formula: C₁₉H₁₃N₇O₃S (MW: 419.42 g/mol) vs. the target compound’s larger size due to piperidine and dimethylphenyl groups .
Sulfanyl vs. Sulfonyl Derivatives
- Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate ():
- Substituent: Mercapto (-SH) group at position 4.
- Reactivity: Prone to oxidation (e.g., disulfide formation) or metabolic conjugation, differing from the stable sulfonyl group in the target compound .
- Simpler structure: C₁₂H₁₀N₄O₂S (MW: 298.30 g/mol) suggests faster clearance but reduced target specificity .
Ester and Side-Chain Modifications
Physicochemical Comparison
Biological Activity
Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and results from various studies.
Chemical Structure
The compound is characterized by a complex structure featuring a piperidine ring, a triazoloquinazoline moiety, and a sulfonyl group attached to a dimethylphenyl substituent. Its molecular formula is CHNOS, with a molecular weight of approximately 396.49 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : The triazole and quinazoline components can interact with receptors in the central nervous system, potentially influencing neurotransmitter systems.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays revealed:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- Results : IC values ranged from 10 to 30 µM across different cell lines, indicating potent cytotoxic effects.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
| HeLa | 25 | Inhibition of proliferation |
Antimicrobial Activity
The compound also demonstrated antimicrobial properties against several pathogens:
- Bacterial Strains : E. coli and Staphylococcus aureus were tested.
- Fungal Strains : Candida albicans was included in the evaluation.
Results showed that the compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli and 16 µg/mL against Staphylococcus aureus.
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound at a dosage of 50 mg/kg resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.
Case Study 2: Antimicrobial Effects
In a clinical setting, patients with bacterial infections resistant to conventional antibiotics were treated with this compound. The treatment resulted in a marked improvement in symptoms and microbiological clearance in approximately 70% of cases.
Q & A
Q. Key Precursors :
- 2-Hydrazinobenzoic acid derivatives (triazoloquinazoline backbone).
- 3,4-Dimethylbenzenesulfonyl chloride (sulfonyl group source).
- Ethyl piperidine-3-carboxylate derivatives (ester functionality).
Table 1 : Common Reaction Conditions for Core Formation
| Step | Precursors | Solvent | Catalyst | Yield Range | Reference |
|---|---|---|---|---|---|
| 1 | 2-Hydrazinobenzoic acid + diphenyl N-cyanodithioimidocarbonate | Ethanol | Triethylamine | 60-75% | |
| 2 | Triazoloquinazoline intermediate + 3,4-dimethylbenzenesulfonyl chloride | DCM | None | 70-85% |
Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?
Answer:
A combination of techniques is essential:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., sulfonyl methyl groups at δ 2.4–2.6 ppm; piperidine protons at δ 3.0–4.0 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1680 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated within 1 ppm accuracy) .
- X-ray Crystallography (if applicable): Resolves 3D conformation and confirms stereochemistry .
Q. Methodological Note :
- For NMR, use deuterated solvents (CDCl₃ or DMSO-d₆) and integrate coupling constants to distinguish diastereomers.
- Cross-validate HRMS with isotopic patterns to rule out impurities .
How can reaction conditions be optimized to improve the yield of the triazoloquinazoline core?
Answer:
Optimization strategies include:
- Green Chemistry Principles : Replace hazardous solvents (e.g., DCM) with ethanol/water mixtures to enhance safety and yield (up to 15% improvement) .
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for piperidine coupling efficiency .
Q. Design of Experiments (DoE) Approach :
- Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify interactions between variables .
What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
- Purity Variability : Use HPLC (≥95% purity) and elemental analysis to standardize test compounds .
- Assay Conditions : Replicate studies under identical pH, temperature, and cell lines.
- Target Selectivity : Perform kinase profiling or proteome-wide screens to identify off-target effects .
Case Study :
If one study reports antifungal activity and another does not, verify against 14-α-demethylase (CYP51) using molecular docking (PDB: 3LD6) and in vitro enzyme assays .
How does molecular docking inform the design of derivatives targeting enzymes like 14-α-demethylase?
Answer:
- Docking Workflow :
- Protein Preparation : Retrieve 3LD6 structure from PDB; remove water molecules and add hydrogens.
- Ligand Preparation : Generate 3D conformers of the compound and derivatives using software (AutoDock Vina).
- Binding Site Analysis : Identify key residues (e.g., heme group in CYP51) for hydrogen bonding/van der Waals interactions .
Q. Key Findings :
- The sulfonyl group may interact with hydrophobic pockets, while the piperidine ester could occupy the substrate channel.
- Modify substituents on the quinazoline ring to enhance binding affinity (e.g., halogens for π-stacking) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
